2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-6-fluorobenzamide
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Overview
Description
2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-6-fluorobenzamide is a complex organic compound that features a quinoline core, a benzamide moiety, and various functional groups such as chloro, fluoro, and methoxy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-6-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.
Introduction of the chloro and fluoro groups: Halogenation reactions using reagents such as thionyl chloride (SOCl2) and fluorinating agents like Selectfluor.
Formation of the benzamide moiety: This involves the reaction of the quinoline derivative with 6-fluorobenzoyl chloride in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-6-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the interaction of quinoline derivatives with biological targets.
Industrial Applications: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-6-fluorobenzamide involves its interaction with specific molecular targets in the body. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The chloro and fluoro groups can enhance the compound’s binding affinity to its targets, increasing its potency.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-fluorobenzamide
- 2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-6-chlorobenzamide
Uniqueness
The unique combination of functional groups in 2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-6-fluorobenzamide provides it with distinct chemical and biological properties. The presence of both chloro and fluoro groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O4/c1-27-15-6-7-16(28-2)18-12(15)10-11(19(25)24-18)8-9-23-20(26)17-13(21)4-3-5-14(17)22/h3-7,10H,8-9H2,1-2H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQGJMWCPFHASP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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